molecular formula C7H2ClF4IO3S B2770085 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate CAS No. 1820607-92-8

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate

Cat. No.: B2770085
CAS No.: 1820607-92-8
M. Wt: 404.5
InChI Key: GFXAPLUBFWKTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H2ClF4IO3S. It has a molecular weight of 404.50 . This compound is offered by various chemical suppliers .

Scientific Research Applications

Synthesis of Multifunctional Compounds

Research has shown that trifluoromethanesulfonic acid, related to 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate, reacts with specific phosphorus compounds to produce stable multifunctional derivatives. These compounds are essential in synthesizing various phosphorus-containing organic molecules, indicating the role of trifluoromethanesulphonate derivatives in the preparation of complex organic phosphorus compounds (Dyer, Baceiredo, & Bertrand, 1996).

Rapid Synthesis of Deoxyfluoro Sugars

Tris(dimethylamino)sulphonium difluorotrimethylsilicate (TASF), a reagent used in conjunction with carbohydrate trifluoromethanesulphonates, facilitates the rapid synthesis of deoxyfluoro sugars. This process is significant for producing fluorinated carbohydrate radiopharmaceuticals for medical imaging, highlighting the importance of trifluoromethanesulphonate derivatives in radiopharmaceutical synthesis (Szarek, Hay, & Doboszewski, 1985).

Polymerization Initiators

Ionic trifluoromethanesulphonates, akin to this compound, have been investigated as polymerization initiators. Their strong solvation with their conjugate acid in certain solvents demonstrates their potential utility in the polymerization of ethylenic monomers, contributing to advancements in materials science (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Synthesis of Fluorinated Compounds

Research into the base-mediated decomposition of mannose triflate for synthesizing 2-deoxy-2-18F-fluoro-D-glucose (2-18FDG) showcases the application of trifluoromethanesulphonate derivatives in synthesizing radiopharmaceuticals. This synthesis is crucial for producing compounds used in positron emission tomography (PET) imaging, illustrating the compound's role in medical diagnostics (Chirakal, McCarry, Lonegran, Firnau, & Garnett, 1995).

Properties

IUPAC Name

(2-chloro-4-fluoro-5-iodophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4IO3S/c8-3-1-4(9)5(13)2-6(3)16-17(14,15)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXAPLUBFWKTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.